molecular formula C18H16Cl2F2N2O2S B4576324 N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B4576324
M. Wt: 433.3 g/mol
InChI Key: CPXNLYBCRBSBJY-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a complex organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chloro and fluoro substituents play a crucial role in drug efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with ethyl 3-mercaptopropionate under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including carbamoylation and amide formation, to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can be compared with similar compounds such as:

These compounds share similar structural features, such as the presence of chloro and fluoro substituents on a phenyl ring, but differ in their functional groups and overall molecular structure. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]sulfanyl-N-(3-chloro-4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F2N2O2S/c19-13-9-11(1-3-15(13)21)23-17(25)5-7-27-8-6-18(26)24-12-2-4-16(22)14(20)10-12/h1-4,9-10H,5-8H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXNLYBCRBSBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCSCCC(=O)NC2=CC(=C(C=C2)F)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 3
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N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-CHLORO-4-FLUOROPHENYL)-3-({2-[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

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